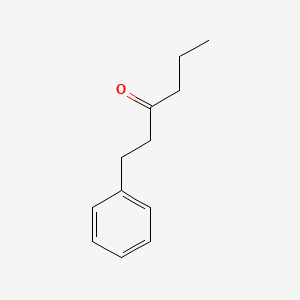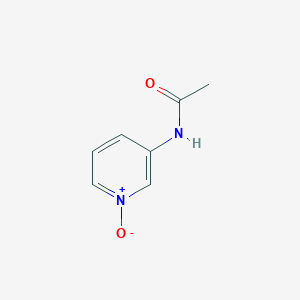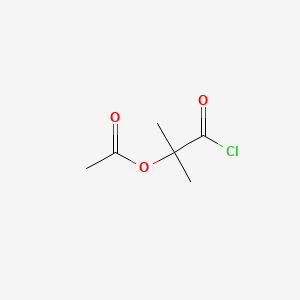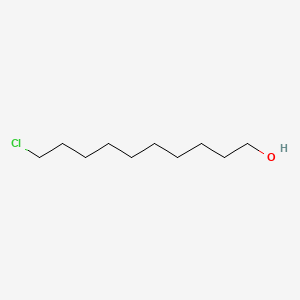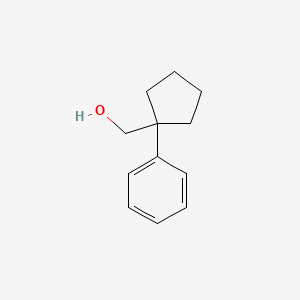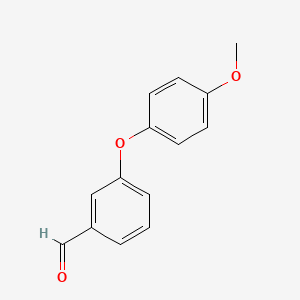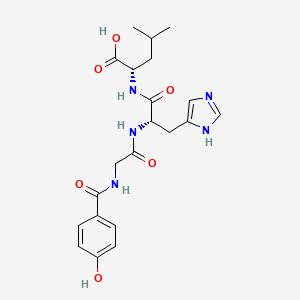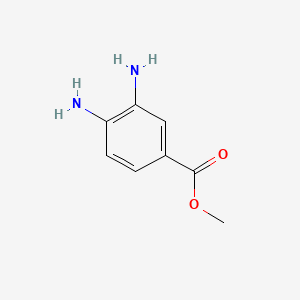![molecular formula C8H12O B1360301 Bicyclo[3.2.1]octan-8-one CAS No. 55679-31-7](/img/structure/B1360301.png)
Bicyclo[3.2.1]octan-8-one
概述
描述
Bicyclo[3.2.1]octan-8-one is an organic compound with the molecular formula C₈H₁₂O. It is a bicyclic ketone, characterized by a rigid bicyclo[3.2.1]octane framework.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.1]octan-8-one can be synthesized through several methods. One common approach involves the selective fragmentation of functionalized tricyclo[3.2.1.0²,⁷]octane derivatives. These tricyclic cores are typically constructed using intramolecular cyclopropanation of a double bond or bicycloannulation of cyclic dienolates with various Michael acceptors .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the methodologies developed for laboratory synthesis can be adapted for larger-scale production. These methods often involve the use of readily available starting materials and standard organic synthesis techniques .
化学反应分析
Types of Reactions
Bicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
科学研究应用
Bicyclo[3.2.1]octan-8-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores their potential as pharmaceutical agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
作用机制
The mechanism of action of Bicyclo[3.2.1]octan-8-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways .
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound contains a nitrogen atom in the bicyclic framework and is known for its biological activity and use in drug discovery.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids, which have significant biological activities.
Uniqueness
Bicyclo[3.2.1]octan-8-one is unique due to its rigid bicyclic structure and the presence of a ketone functional group. This combination of features makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
属性
IUPAC Name |
bicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-6-2-1-3-7(8)5-4-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSPMMFWDZEWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971027 | |
| Record name | Bicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55679-31-7 | |
| Record name | Bicyclo(3.2.1)octan-8-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055679317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[3.2.1]octan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the bicyclo[3.2.1]octan-8-one structure significant in organic chemistry?
A: The this compound framework is found in a wide range of natural products, many of which exhibit significant pharmacological properties []. This structural motif is also valuable in synthetic chemistry as a versatile building block for accessing more complex molecules.
Q2: Are there efficient and stereoselective methods to synthesize bicyclo[3.2.1]octan-8-ones?
A: Yes, several methodologies have been developed. One efficient approach involves a palladium-catalyzed rearrangement of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans []. Another method utilizes a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by an epiquinine-derived thiourea catalyst, yielding products with high enantio- and diastereoselectivities [].
Q3: How do substituents on the this compound ring system affect its reactivity?
A: The presence and position of substituents significantly influence the reactivity of bicyclo[3.2.1]octan-8-ones. For instance, studies on the ¹³C NMR chemical shifts in β-substituted derivatives revealed unusually high anti-γ-substituent effects, indicating a strong influence of substituents on the electronic environment of the ring system [].
Q4: Can you describe an example of a synthetic application of bicyclo[3.2.1]octan-8-ones?
A: Researchers have successfully employed an allylsilane-interrupted homo-Nazarov cyclization strategy to access bicyclo[3.2.1]octan-8-ones. This method utilizes the addition of allylsilanes to oxyallyl cations generated during the cyclization of cyclopropyl vinyl ketones, leading to the formation of the desired bicyclic structure with exo configuration [, ].
Q5: What insights have been gained from computational studies on bicyclo[3.2.1]octan-8-ones?
A: Density Functional Theory (DFT) calculations have been employed to rationalize the enantioselectivities observed in palladium-catalyzed dearomatization reactions used to synthesize bicyclo[3.2.1]octan-8-ones []. This approach helps in understanding the interactions between the reactants and chiral ligands, facilitating the design of more efficient asymmetric synthetic methodologies.
Q6: Can photochemistry be used to manipulate this compound derivatives?
A: Yes, photochemical reactions offer interesting possibilities. For example, hypervalent iodine-mediated photochemical ring-opening of tricyclic hemiketals, derived from this compound, has enabled the stereoselective synthesis of functionalized seven-membered carbocycles []. This approach highlights the potential of photochemistry in generating diverse molecular scaffolds from bicyclic precursors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)
